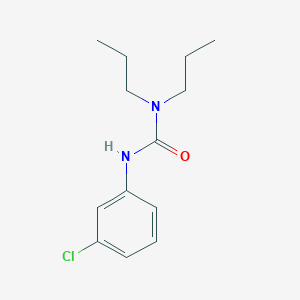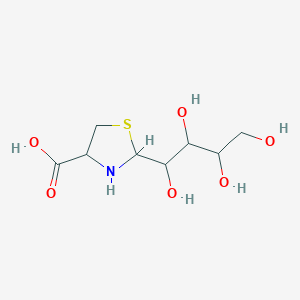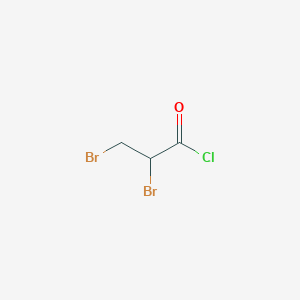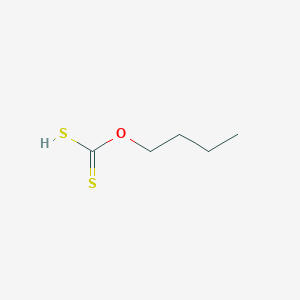
Carbonodithioic acid, O-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, O-butyl ester is a sulfur-containing compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. This compound is a derivative of thiol, which is a class of organic compounds that contain a sulfur atom bonded to a hydrogen atom. The unique properties of thiol compounds make them useful in a variety of applications, including organic synthesis and drug discovery.
Mecanismo De Acción
The mechanism of action of carbonodithioic acid, O-butyl ester is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are involved in the regulation of cell growth and division. This activity may make carbonodithioic acid, O-butyl ester useful in the treatment of cancer.
Efectos Bioquímicos Y Fisiológicos
Carbonodithioic acid, O-butyl ester has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a therapeutic agent in the treatment of cancer. Additionally, carbonodithioic acid, O-butyl ester has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonodithioic acid, O-butyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, carbonodithioic acid, O-butyl ester has been shown to be stable under a variety of conditions, making it useful in a variety of experimental settings. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on carbonodithioic acid, O-butyl ester. One potential direction is to further investigate its potential as a therapeutic agent in the treatment of cancer. Additionally, research could be focused on developing new synthetic methods for the preparation of this compound, as well as its derivatives. Finally, further studies could be conducted to better understand the mechanism of action of carbonodithioic acid, O-butyl ester, which could lead to the development of new drugs and therapies.
Métodos De Síntesis
Carbonodithioic acid, O-butyl ester can be synthesized using a variety of methods. One common method involves the reaction of carbon disulfide with butylamine in the presence of an acid catalyst. This reaction results in the formation of S-carbamoyl-N,N-dibutylthiocarbamate, which can be further converted to the desired product by treatment with methyl iodide.
Aplicaciones Científicas De Investigación
Carbonodithioic acid, O-butyl ester has been extensively studied for its potential applications in scientific research. This compound has been used as a reagent in organic synthesis, where it has been shown to be useful in the preparation of various sulfur-containing compounds. Additionally, carbonodithioic acid, O-butyl ester has been studied for its potential as a therapeutic agent in the treatment of cancer.
Propiedades
Número CAS |
110-50-9 |
|---|---|
Nombre del producto |
Carbonodithioic acid, O-butyl ester |
Fórmula molecular |
C5H10OS2 |
Peso molecular |
150.3 g/mol |
Nombre IUPAC |
butoxymethanedithioic acid |
InChI |
InChI=1S/C5H10OS2/c1-2-3-4-6-5(7)8/h2-4H2,1H3,(H,7,8) |
Clave InChI |
TUZCOAQWCRRVIP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=S)S |
SMILES canónico |
CCCCOC(=S)S |
Números CAS relacionados |
141-33-3 (mono-hydrochloride salt) 150-88-9 (zinc salt) 871-58-9 (mono-potassium salt) |
Sinónimos |
utyl xanthate butylxanthate butylxanthate, cobalt salt butylxanthate, copper (+1) salt butylxanthate, copper (+2) salt butylxanthate, lead (+2) salt butylxanthate, monopotassium salt butylxanthate, monosodium salt butylxanthate, nickel (+2) salt butylxanthate, zinc salt zinc butylxanthate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



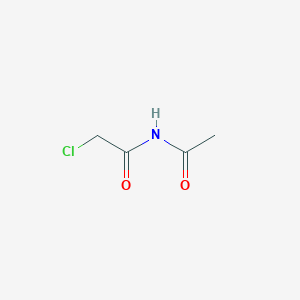
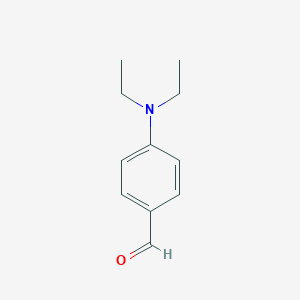
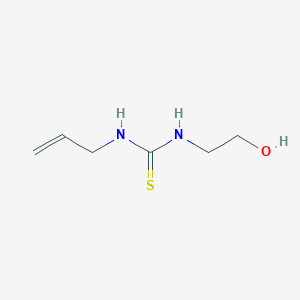

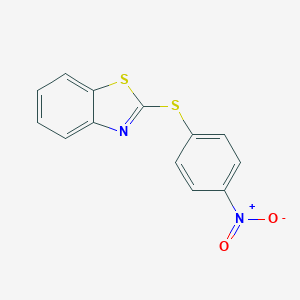
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)
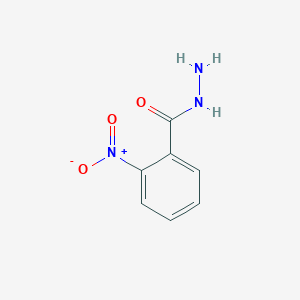
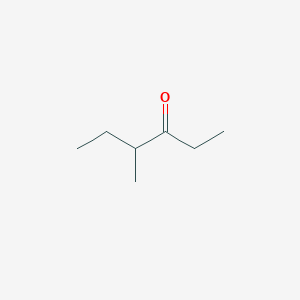
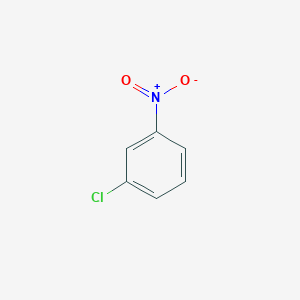
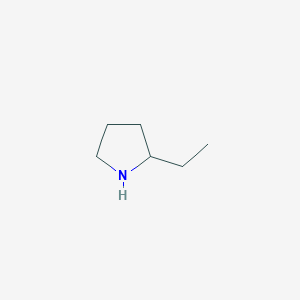
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
